4-Quinolinamine,2-ethoxy-,1-oxide(9CI) 4-Quinolinamine,2-ethoxy-,1-oxide(9CI)
Brand Name: Vulcanchem
CAS No.: 115282-77-4
VCID: VC0220172
InChI:
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 0

4-Quinolinamine,2-ethoxy-,1-oxide(9CI)

CAS No.: 115282-77-4

Cat. No.: VC0220172

Molecular Formula: C11H12N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

4-Quinolinamine,2-ethoxy-,1-oxide(9CI) - 115282-77-4

Specification

CAS No. 115282-77-4
Molecular Formula C11H12N2O2
Molecular Weight 0

Introduction

Chemical Identity and Structural Composition

Basic Identification

4-Quinolinamine,2-ethoxy-,1-oxide(9CI) is uniquely identified in chemical databases through several standardized descriptors. The compound is registered with CAS number 115282-77-4, which serves as its unique identifier in chemical substance databases . Its molecular formula is C11H12N2O2, indicating its composition of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Structural Features

The name 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) provides significant structural information following chemical nomenclature rules. The compound is based on a quinoline scaffold, which consists of a benzene ring fused with a pyridine ring. The structural components include:

  • A quinoline core structure (bicyclic aromatic system)

  • An amino (-NH2) group at position 4 of the quinoline ring

  • An ethoxy group (-OCH2CH3) at position 2

  • An N-oxide functional group at position 1

This combination of functional groups creates a molecule with potential for hydrogen bonding, nucleophilic properties, and varied reactivity patterns.

Structural Representation

Based on the molecular formula and name, the general structure can be represented as a quinoline ring with the specified substituents. The two-dimensional structure would show the fused bicyclic core with the amino group at position 4, ethoxy group at position 2, and the N-oxide modification.

Physical and Chemical Properties

Theoretical Properties

While specific experimental data is limited in the available sources, the theoretical properties of 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) can be inferred from its structure:

PropertyValue/DescriptionBasis
Molecular Weight204.23 g/molCalculated from molecular formula C11H12N2O2
Physical StateLikely solid at room temperatureBased on similar quinoline derivatives
SolubilityPotentially soluble in polar organic solvents; limited water solubilityBased on functional groups present
Hydrogen Bond Acceptors4 (N-oxide oxygen, ethoxy oxygen, quinoline nitrogen, amino nitrogen)Structural analysis
Hydrogen Bond Donors1-2 (amino group)Structural analysis

Chemical Reactivity

The compound's reactivity profile would be influenced by several structural features:

  • The amino group at position 4 would exhibit nucleophilic properties and could participate in various coupling reactions.

  • The N-oxide functionality typically increases reactivity toward electrophilic substitution at specific positions of the quinoline ring.

  • The ethoxy group can undergo cleavage under specific conditions, potentially serving as a point for further functionalization.

Synthetic Routes and Preparation

Synthetic Challenges

The synthesis of compounds with this substitution pattern may present several challenges:

  • Regioselectivity in introducing substituents at specific positions

  • Controlling the oxidation to form the N-oxide without affecting other functional groups

  • Potential reactivity conflicts between the amino group and other reagents

Applications and Research Context

Application AreaPotential RoleStructural Basis
Medicinal ChemistryPotential pharmacophore or intermediateQuinoline scaffold present in many bioactive compounds
Materials ScienceFluorescent properties or chelating abilitiesExtended π-conjugation and N-oxide functionality
Synthetic ChemistryBuilding block for complex moleculesMultiple reactive sites for further functionalization
CatalysisPotential ligand for metal-catalyzed reactionsN-oxide and amino functionalities as coordination sites

Comparison with Related Compounds

The search results mention another quinoline derivative, "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" (CAS: 32226-69-0), which has a different substitution pattern . This related compound contains a pyrrolidinylethoxy substituent at position 4 rather than an amino group, and lacks the N-oxide functionality. Such differences would significantly affect the compound's physical properties, reactivity, and potential applications.

Chemical Context Within Quinoline Research

Quinoline Derivatives in Drug Development

Quinoline-based compounds have historically played important roles in pharmaceutical research. While specific information about 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) is limited, the search results indicate research interest in related quinoline compounds. For instance, 3-cyanoquinolines have been investigated as inhibitors of Tpl2 kinase with potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationships

The specific arrangement of functional groups in 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) could contribute to unique biochemical interactions:

  • The amino group at position 4 could serve as a hydrogen bond donor in target binding

  • The N-oxide functionality might enhance water solubility and create distinctive electronic properties

  • The ethoxy group at position 2 could influence lipophilicity and membrane permeability

These structural features collectively determine the compound's potential biological activity profile.

Analytical Considerations

Identification and Characterization Methods

Standard analytical techniques for characterizing compounds like 4-Quinolinamine,2-ethoxy-,1-oxide(9CI) include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for definitive three-dimensional structural determination

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC)Purity percentage, impurity profile
Elemental AnalysisConfirmation of elemental composition
Melting Point DeterminationIndication of purity and identity
Thin-Layer Chromatography (TLC)Purity screening and reaction monitoring

Research Gaps and Future Directions

Knowledge Limitations

The current literature appears to have significant gaps regarding 4-Quinolinamine,2-ethoxy-,1-oxide(9CI):

  • Limited published experimental data on physical properties

  • Scarce information on synthesis routes and optimization

  • Minimal documentation of biological activity or industrial applications

  • Few structure-activity relationship studies involving this specific derivative

Promising Research Directions

Future research could address these gaps through:

  • Systematic synthesis optimization and scale-up studies

  • Comprehensive characterization of physical and chemical properties

  • Biological screening for potential pharmacological activities

  • Structure modification studies to develop structure-activity relationships

  • Exploration of applications in catalysis or materials science

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